molecular formula C14H9Li B14667577 lithium;9H-phenanthren-9-ide CAS No. 38399-78-9

lithium;9H-phenanthren-9-ide

Katalognummer: B14667577
CAS-Nummer: 38399-78-9
Molekulargewicht: 184.2 g/mol
InChI-Schlüssel: MBOJKYJSMHDKMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;9H-phenanthren-9-ide is an organolithium compound derived from phenanthrene, a tricyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes a lithium atom bonded to the 9-position of the phenanthrene ring. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and ability to form carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium;9H-phenanthren-9-ide can be synthesized through the reaction of phenanthrene with lithium metal. The process typically involves the following steps:

    Preparation of Phenanthrene Solution: Dissolve phenanthrene in anhydrous ether or tetrahydrofuran (THF) to create a solution.

    Addition of Lithium Metal: Add lithium metal to the phenanthrene solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Reaction Conditions: The reaction is usually carried out at low temperatures (around -78°C) to control the reactivity of the lithium metal and ensure the formation of the desired organolithium compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized conditions required. similar organolithium compounds are produced on an industrial scale using continuous flow reactors, which allow for precise control of reaction conditions and improved safety.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;9H-phenanthren-9-ide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form phenanthrene derivatives.

    Substitution: Participates in substitution reactions where the lithium atom is replaced by other functional groups.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous solvents like THF or ether at low temperatures.

    Oxidation: Oxidizing agents such as oxygen or peroxides can be used to convert this compound to phenanthrene derivatives.

    Substitution: Halogenated compounds are often used as reagents in substitution reactions, with the reaction conditions varying depending on the desired product.

Major Products Formed

    Nucleophilic Addition: Produces alcohols or other functionalized phenanthrene derivatives.

    Oxidation: Results in the formation of phenanthrene ketones or quinones.

    Substitution: Yields halogenated phenanthrene compounds or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Lithium;9H-phenanthren-9-ide has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science: Investigated for its potential use in the development of new materials with unique electronic properties.

    Pharmaceutical Research: Studied for its ability to modify biologically active molecules, potentially leading to the development of new drugs.

    Catalysis: Explored as a catalyst or catalyst precursor in various chemical reactions.

Wirkmechanismus

The mechanism by which lithium;9H-phenanthren-9-ide exerts its effects involves the formation of a highly reactive carbanion at the 9-position of the phenanthrene ring. This carbanion can readily react with electrophiles, facilitating the formation of new carbon-carbon bonds. The lithium atom stabilizes the carbanion, making it a powerful nucleophile. The molecular targets and pathways involved in its reactions depend on the specific electrophiles and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenanthrene: The parent compound from which lithium;9H-phenanthren-9-ide is derived.

    9-Phenanthrol: A hydroxylated derivative of phenanthrene with similar structural features.

    9-Fluorenone: A related compound with a ketone functional group at the 9-position.

Uniqueness

This compound is unique due to its strong nucleophilicity and ability to form stable carbanions. This makes it particularly useful in organic synthesis for the formation of carbon-carbon bonds. Its reactivity and stability are enhanced by the presence of the lithium atom, distinguishing it from other phenanthrene derivatives.

Eigenschaften

CAS-Nummer

38399-78-9

Molekularformel

C14H9Li

Molekulargewicht

184.2 g/mol

IUPAC-Name

lithium;9H-phenanthren-9-ide

InChI

InChI=1S/C14H9.Li/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-9H;/q-1;+1

InChI-Schlüssel

MBOJKYJSMHDKMZ-UHFFFAOYSA-N

Kanonische SMILES

[Li+].C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.